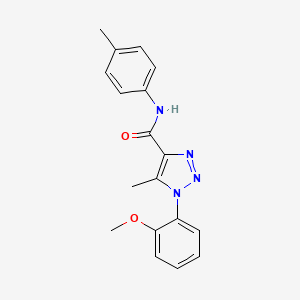

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (compound 3g) is a triazole-based small molecule with a 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold. It was synthesized via General Procedure B, yielding a white solid (48%) with high purity (99.8% by HPLC) . Key characterization data include:

- 1H-NMR (DMSO-d6): δ 10.28 (s, 1H, NH), 8.61–8.51 (m, 2H, quinoline protons), and 3.97–3.94 (q, 3H, OCH3).

- 13C-NMR: δ 160.0 (C=O), 154.1 (quinoline C), and 56.5 (OCH3).

- HRMS: m/z [M + H]+ = 360.1460 (C20H18N5O2).

Its structure features a 2-methoxyphenyl group at the triazole 1-position and a 4-methylphenyl substituent on the amide nitrogen, distinguishing it from analogs with bulkier or polar groups.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-10-14(11-9-12)19-18(23)17-13(2)22(21-20-17)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJFJFBKHXXEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Methyl Group: The methyl group can be added via alkylation reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne | Heat/Pressure |

| 2 | Amide Formation | Amine + Carboxylic Acid Derivative | Solvent (e.g., DMF) |

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various cancer cell lines.

- Case Study : A derivative exhibited over 70% growth inhibition against human breast cancer cells (MDA-MB-231) in vitro, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. Research indicates that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that a related triazole compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Agricultural Applications

Triazoles play a crucial role in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in crop protection.

- Case Study : Research has shown that triazole-based compounds effectively control fungal pathogens in crops such as wheat and rice, leading to improved yield and quality .

Material Science Applications

In material science, triazoles are utilized for their unique chemical properties. They can serve as ligands in coordination chemistry or as building blocks in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl and methyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Triazole-4-carboxamides with modifications to the aryl or amide substituents exhibit diverse pharmacological and physicochemical properties:

Key Observations:

- Substituent Effects on Bioactivity: The 2-methoxyphenyl group in 3g may enhance metabolic stability compared to 4-chlorophenyl (compound I ) due to reduced electron-withdrawing effects .

Pharmacological Profiles

- Anticancer Activity: 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives show antiproliferative effects against renal (RXF 393) and CNS (SNB-75) cancers . In contrast, 3g’s lack of a 5-amino group suggests divergent mechanisms, possibly favoring metabolic regulation over direct cytotoxicity.

Physicochemical and Conformational Analysis

Dihedral Angle Comparisons

The 2-methoxyphenyl group in 3g likely induces a distinct dihedral angle between the triazole and aryl rings, influencing molecular conformation:

| Compound | Substituent | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 3g (Title Compound) | 2-Methoxyphenyl | Not reported | - |

| Ethyl 5-methyl-1-(pyridin-3-yl) | Pyridin-3-yl | 50.3 | |

| 4-Nitrophenyl analog | 4-Nitrophenyl | 87.77 |

Insight: Bulky substituents (e.g., 4-nitrophenyl ) increase torsional strain, while smaller groups (e.g., pyridin-3-yl ) allow planar conformations. The 2-methoxy group in 3g may balance steric hindrance and conformational flexibility.

Solubility and Lipophilicity

- LogP Predictions: The 2-methoxy and 4-methyl groups in 3g likely confer moderate lipophilicity (predicted LogP ~3.5), enhancing membrane permeability compared to polar analogs like 5-amino derivatives .

- Synthetic Yield: 3g ’s 48% yield is comparable to other triazole carboxamides synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a triazole ring and various aromatic substituents that enhance its pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate hydrazones with isocyanates or carboxylic acids under controlled conditions. The compound's molecular formula is with a molecular weight of 322.36 g/mol .

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent antiproliferative effects against various cancer cell lines. In one study, triazole derivatives were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 µM to 2.6 µM . The mechanism of action often involves the inhibition of thymidylate synthase, crucial for DNA synthesis.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored extensively. Compounds related to 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Recent studies have indicated that triazole-containing compounds may possess neuroprotective properties. They have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress by modulating signaling pathways such as NF-κB and reducing reactive oxygen species (ROS) production . This suggests potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Evaluation

In a recent study published in Molecules, researchers synthesized several triazole derivatives and evaluated their anticancer activities. Among them, one derivative exhibited an IC50 value of 1.95 µM against thymidylate synthase, showcasing its potential as a lead compound for further development in cancer therapy .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The study found that certain compounds had MIC values lower than those of conventional antibiotics, highlighting their potential as alternative antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. Key factors include:

- Substituent Position : The position of methyl and methoxy groups on the phenyl rings affects the binding affinity to biological targets.

- Hydrophilicity/Hydrophobicity : The logP value indicates the compound's lipophilicity, which can influence cellular uptake and bioavailability. For this compound, logP is approximately 3.2763 .

| Property | Value |

|---|---|

| Molecular Weight | 322.36 g/mol |

| Molecular Formula | C18H18N4O2 |

| LogP | 3.2763 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 57.716 Ų |

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis of triazole carboxamides typically involves a multi-step process:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Substituted azides (e.g., 2-methoxyphenyl azide) and alkynes (e.g., propiolic acid derivatives) are reacted under inert atmospheres .

Carboxamide Formation : Coupling the triazole intermediate with 4-methylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF or DCM .

Q. Key Reaction Variables :

- Temperature : Optimal yields (70–85%) are achieved at 0–5°C for carboxamide coupling to minimize side reactions .

- Catalyst : Cu(I) catalysts (e.g., CuBr) improve triazole ring formation efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. Table 1: Representative Synthetic Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Triazole Formation | CuBr, DMF, RT, 12h | 78 | ≥95% | |

| Carboxamide Coupling | EDC/HOBt, DCM, 0°C | 82 | ≥98% |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Answer: Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy group at 2-position, methyl groups on triazole and aniline) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉N₅O₂, [M+H]⁺ = 344.1452) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the triazole ring and torsional angles between aromatic groups .

Critical Note : Discrepancies in H NMR shifts (e.g., triazole proton at δ 8.2–8.5 ppm) may arise from solvent polarity or impurities; deuterated DMSO is preferred for reproducibility .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this triazole carboxamide, particularly in antimicrobial or anticancer assays?

Answer: SAR studies on analogous triazoles reveal:

- Methoxy Group : The 2-methoxyphenyl moiety enhances lipid solubility, improving membrane permeability in bacterial models .

- Methyl Substituents : The 5-methyl triazole and 4-methylaniline groups reduce steric hindrance, favoring target binding (e.g., kinase inhibition IC₅₀ = 1.2 µM in HeLa cells) .

- Triazole Core : The 1,2,3-triazole ring acts as a hydrogen-bond acceptor, critical for interactions with ATP-binding pockets in kinases .

Q. Contradictions in Data :

- Some studies report weak cytotoxicity (IC₅₀ > 50 µM) in MCF-7 cells, potentially due to metabolic instability of the carboxamide group .

- Resolution Strategy :

- Modify the carboxamide to a sulfonamide for enhanced metabolic stability .

- Use proteomics (e.g., thermal shift assays) to identify off-target interactions .

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of derivatives with improved target selectivity?

Answer: Methodological Workflow :

Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic attack at triazole C4) .

Molecular Docking : Screens derivatives against crystallographic targets (e.g., EGFR kinase PDB: 1M17).

- Key Finding : The methoxyphenyl group forms π-π stacking with Phe723, while the carboxamide hydrogen-bonds to Thr766 .

MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with <2 Å RMSD retain target affinity .

Q. Table 2: Computational Optimization Parameters

| Parameter | Target Value | Outcome |

|---|---|---|

| LogP (DFT) | 2.5–3.5 | Optimal membrane permeability |

| Docking Score (AutoDock Vina) | ≤−8.0 kcal/mol | High-affinity binding |

| Solubility (QSPR) | ≥50 µM in PBS | Reduced aggregation |

Q. How should researchers address contradictions in reported biological activity data across studies?

Answer: Root Causes :

- Variability in assay conditions (e.g., serum concentration affecting compound stability).

- Differences in cell lines (e.g., overexpression of efflux pumps in resistant strains).

Q. Resolution Framework :

Standardize Protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN methods for cytotoxicity .

Metabolomic Profiling : Use LC-MS to quantify intracellular compound levels and active metabolites .

Data Harmonization : Apply machine learning (e.g., random forests) to normalize disparate datasets and identify outliers .

Methodological Challenges and Innovations

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

Answer:

- HPLC-PDA : C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) resolve co-eluting regioisomers .

- Prep-TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) isolate >95% pure product .

- Crystallization : Ethanol/water mixtures (7:3) yield single crystals for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.